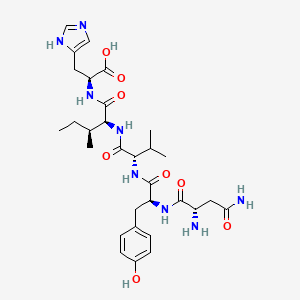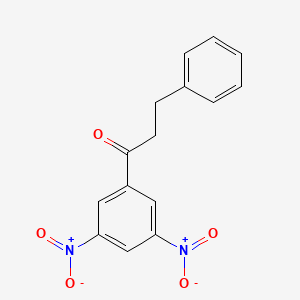![molecular formula C20H15N3OS B14194312 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 918879-22-8](/img/structure/B14194312.png)
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Métodos De Preparación
The synthesis of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzamide with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization to enhance yield and efficiency .
Análisis De Reacciones Químicas
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound has shown promise in the treatment of diseases such as tuberculosis and cancer.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By binding to these enzymes, the compound disrupts the normal functioning of the cells, leading to cell death .
In cancer cells, the compound induces apoptosis (programmed cell death) by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at specific checkpoints .
Comparación Con Compuestos Similares
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, this compound is structurally similar but lacks the additional phenyl and amide groups.
6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl: This derivative has shown potential as an antibacterial and antifungal agent, with a different substitution pattern on the benzothiazole ring.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have been studied for their antibacterial activity and have shown promising results against various bacterial strains.
Propiedades
Número CAS |
918879-22-8 |
|---|---|
Fórmula molecular |
C20H15N3OS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,21H2,(H,22,24) |
Clave InChI |
FMZKGGIVLHZRFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)





![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)


![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)

